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Abstract
This document provides detailed application notes and protocols for the synthesis of propargyl
iodide from propargyl alcohol. Propargyl iodide is a valuable building block in organic

synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Direct conversion of propargyl alcohol to propargyl iodide using hydroiodic acid (HI) can be

complicated by a competing Meyer-Schuster rearrangement, leading to the formation of α-

iodoenal byproducts. To circumvent this, a robust and reliable method employing the Appel

reaction conditions (triphenylphosphine and iodine) is presented. This method proceeds via an

SN2 mechanism, ensuring the selective formation of the desired propargyl iodide and

preventing rearrangement.

Introduction
Propargyl iodide is a key reagent in organic chemistry, enabling the introduction of the

propargyl moiety into a wide range of molecules. Its utility is prominent in the synthesis of

complex organic scaffolds, including those found in pharmaceuticals and agrochemicals. The
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direct reaction of propargyl alcohol with hydroiodic acid is a known method for its synthesis;

however, this approach is often plagued by low yields and the formation of undesired

rearrangement products under acidic conditions.

An alternative and more efficient strategy involves the use of triphenylphosphine (PPh₃) and

iodine (I₂), commonly known as the Appel reaction. This reaction provides a mild and selective

conversion of alcohols to iodides through an SN2 pathway, which preserves the propargylic

framework and avoids the Meyer-Schuster rearrangement.

Chemical and Physical Properties
A summary of the key chemical and physical properties of propargyl iodide is provided in the

table below.

Property Value

Chemical Formula C₃H₃I[1]

Molecular Weight 165.96 g/mol [1]

Appearance Colorless liquid[1]

Boiling Point ~116 °C (rough estimate)[1]

Density ~2.058 g/cm³ (rough estimate)[1]

Refractive Index ~1.578 (estimate)[1]

CAS Number 659-86-9[1]

Spectroscopic Data
The structural identity of the synthesized propargyl iodide can be confirmed by the following

spectroscopic methods.
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Spectroscopy Data

¹H NMR δ (ppm): 2.1 (t, 1H), 3.8 (d, 2H)

¹³C NMR δ (ppm): -5.3, 75.2, 80.8

Infrared (IR) ν (cm⁻¹): ~3300 (≡C-H), ~2100 (C≡C)

Mass Spectrometry (MS) m/z: 166 (M⁺)

Experimental Protocol: Synthesis of Propargyl
Iodide via Appel Reaction
This protocol details the synthesis of propargyl iodide from propargyl alcohol using

triphenylphosphine and iodine.

Materials and Reagents:
Propargyl alcohol

Triphenylphosphine (PPh₃)

Iodine (I₂)

Imidazole

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane and Ethyl Acetate for chromatography elution

Equipment:
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Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Rotary evaporator

Glassware for extraction and filtration

Chromatography column

Procedure:
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), dissolve propargyl alcohol (1.0 equivalent) and triphenylphosphine (2.0

equivalents) in anhydrous dichloromethane (10 volumes relative to the alcohol).

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

Addition of Reagents: In a separate flask, prepare a solution of iodine (2.0 equivalents) and

imidazole (3.0 equivalents) in anhydrous dichloromethane (10 volumes). Slowly add this

solution to the cooled reaction mixture via a dropping funnel over 15-30 minutes.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Work-up:

Upon completion, filter the reaction mixture to remove the precipitated triphenylphosphine

oxide.

Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium

thiosulfate to quench any remaining iodine.
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Wash the organic layer sequentially with water (2 x 10 volumes) and brine (1 x 10

volumes).

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter to remove the drying agent and concentrate the filtrate under reduced pressure

using a rotary evaporator.

Purification: Purify the crude product by flash column chromatography on silica gel using a

hexane/ethyl acetate gradient to afford pure propargyl iodide.

Quantitative Data:
Parameter Value

Stoichiometry
Propargyl Alcohol:PPh₃:Iodine:Imidazole =

1:2:2:3

Typical Yield 70-90% (after purification)

Reaction Time 2-4 hours

Reaction Temperature 0 °C to Room Temperature

Diagrams
Reaction Scheme

Propargyl Alcohol + PPh3 + I2 + Imidazole

Propargyl Iodide + Ph3P=O

CH2Cl2, 0 °C to RT

Click to download full resolution via product page

Caption: Synthesis of Propargyl Iodide via Appel Reaction.
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Experimental Workflow

Reaction Work-up Purification

1. Mix Propargyl Alcohol & PPh3 in DCM 2. Cool to 0 °C 3. Add I2 & Imidazole in DCM 4. Stir at RT for 2-4h 5. Filter 6. Wash with Na2S2O3, H2O, Brine 7. Dry & Concentrate 8. Column Chromatography IPure Propargyl Iodide

Click to download full resolution via product page

Caption: Experimental workflow for propargyl iodide synthesis.

Reaction Mechanism (Simplified SN2)

Propargyl Alcohol
(R-OH)

[R-O-P⁺Ph3] I⁻
(Activated Complex)

Activation

PPh3 + I2

Propargyl Iodide
(R-I)

SN2 Attack by I⁻

Triphenylphosphine Oxide
(Ph3P=O)

Click to download full resolution via product page

Caption: Simplified SN2 mechanism for the Appel reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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